molecular formula C11H15NO B13250464 {3-[(Cyclopropylmethyl)amino]phenyl}methanol

{3-[(Cyclopropylmethyl)amino]phenyl}methanol

Cat. No.: B13250464
M. Wt: 177.24 g/mol
InChI Key: CJMNETUMLVOYSM-UHFFFAOYSA-N
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Description

{3-[(Cyclopropylmethyl)amino]phenyl}methanol is a substituted phenylmethanol derivative featuring a cyclopropylmethyl amino group (-NH-CH₂-cyclopropyl) at the 3-position of the phenyl ring and a hydroxymethyl (-CH₂OH) group at the para position. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and lipophilicity from the cyclopropyl moiety.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

[3-(cyclopropylmethylamino)phenyl]methanol

InChI

InChI=1S/C11H15NO/c13-8-10-2-1-3-11(6-10)12-7-9-4-5-9/h1-3,6,9,12-13H,4-5,7-8H2

InChI Key

CJMNETUMLVOYSM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC=CC(=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Cyclopropylmethyl)amino]phenyl}methanol typically involves the reaction of 3-nitrobenzyl alcohol with cyclopropylmethylamine under reducing conditions. The nitro group is first reduced to an amino group, which then reacts with cyclopropylmethylamine to form the desired product. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods

While specific industrial production methods for {3-[(Cyclopropylmethyl)amino]phenyl}methanol are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

{3-[(Cyclopropylmethyl)amino]phenyl}methanol undergoes several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of {3-[(Cyclopropylmethyl)amino]phenyl}carboxylic acid.

    Reduction: Formation of {3-[(Cyclopropylmethyl)amino]phenyl}amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{3-[(Cyclopropylmethyl)amino]phenyl}methanol is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {3-[(Cyclopropylmethyl)amino]phenyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds

Compound Name Substituents on Phenyl Ring Notable Groups Melting Point (°C) Rf Value Source
{3-[(Cyclopropylmethyl)amino]phenyl}methanol -NH-CH₂-cyclopropyl, -CH₂OH Cyclopropylmethyl, hydroxymethyl Not reported Not reported Target compound
Cyclopropyl(3-propylphenyl)methanol Cyclopropyl, -CH₂OH, 3-propyl Propyl, cyclopropyl Not reported Not reported
Cyclopropyl(3-methanesulfonylphenyl)methanol Cyclopropyl, -CH₂OH, 3-SO₂CH₃ Methanesulfonyl Not reported Not reported
(1-Adamantyl){3-[(2-chloro-purine)amino]phenyl}methanol (3b) 1-Adamantyl, -NH-purine, -CH₂OH Adamantyl, purine Not reported Not reported
4-Amino-3-methoxy-benzenemethanol -NH₂, -OCH₃, -CH₂OH Methoxy, amino Not reported Not reported

Key Observations :

  • Substituent Effects: The cyclopropylmethyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methoxy in 4-amino-3-methoxy-benzenemethanol) .
  • Polarity: The hydroxymethyl group contributes to hydrogen bonding capacity, which may improve aqueous solubility relative to non-polar analogs like cyclopropyl(3-propylphenyl)methanol .
  • Electronic Effects: Electron-withdrawing groups (e.g., methanesulfonyl in ) could alter reactivity or binding affinity compared to electron-donating amino groups.

Key Insights :

  • Kinase Inhibition: While the target compound lacks a purine scaffold, its cyclopropylmethyl amino group may mimic substituents in kinase inhibitors (e.g., 4f, 4g) that enhance target engagement .
  • Bioavailability : The cyclopropyl group balances lipophilicity better than adamantyl (in 3b), which may reduce metabolic instability while maintaining membrane penetration .
  • Anti-Inflammatory Potential: Structural parallels to phenolic compounds (e.g., hydroxyl positioning) suggest possible anti-inflammatory activity, though direct evidence is needed .

Biological Activity

{3-[(Cyclopropylmethyl)amino]phenyl}methanol, also known as 3-{[(Cyclopropylmethyl)amino]methyl}phenol, is a compound that has garnered attention for its potential biological activities. Characterized by a phenolic structure with an amino substituent, this compound exhibits significant interactions with various biological targets, making it a subject of interest in pharmacology and medicinal chemistry.

  • Molecular Formula : C11H15NO
  • Molecular Weight : 177.25 g/mol
  • Structure : The compound features a cyclopropylmethylamino group attached to a phenolic ring, allowing for diverse reactivity and biological interactions.

Enzyme Inhibition

Recent studies highlight the compound's potential as an enzyme inhibitor. Notably, it has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulatory enzyme in various signaling pathways. The compound demonstrated an IC50 value of approximately 8 nM, indicating potent inhibitory activity . Additionally, it has been associated with the inhibition of other kinases such as IKK-β and ROCK-1, further supporting its role in modulating critical cellular processes .

Receptor Binding

The phenolic group in {3-[(Cyclopropylmethyl)amino]phenyl}methanol is capable of forming hydrogen bonds with target proteins, while the cyclopropylmethylamino moiety interacts favorably with hydrophobic pockets within these proteins. This dual interaction mechanism suggests that the compound may influence pathways related to inflammation and pain signaling .

Comparative Analysis with Similar Compounds

To better understand the unique properties of {3-[(Cyclopropylmethyl)amino]phenyl}methanol, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaMolecular WeightUnique Features
3-{[(Cyclopropyl)(propyl)amino]methyl}phenolC12H17NO191.27 g/molDifferent side chain effects impacting reactivity
3-{[(Cyclopropyl)methyl]aniline}C10H12N174.24 g/molAmino group alters binding affinity
3-{[(Cyclopropyl)methyl]benzoic acid}C11H13O2205.25 g/molCarboxylic acid functionality introduces different reactivity

This table illustrates how the structural variations impact the biological activity and potential applications of these compounds.

Study on GSK-3β Inhibition

A detailed investigation into the GSK-3β inhibitory activity revealed that compounds with cyclopropyl substituents exhibited enhanced potency compared to other configurations. The study emphasized that smaller substituents like methyl reduced activity, whereas cyclopropyl groups maintained or increased inhibitory effects .

Metabolic Stability

Research on metabolic stability indicated that {3-[(Cyclopropylmethyl)amino]phenyl}methanol showed negligible degradation in mouse liver microsomes, suggesting favorable pharmacokinetic properties that could enhance its therapeutic potential .

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